1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol

Catalog No.
S14179443
CAS No.
M.F
C16H12Cl2F2N2O6
M. Wt
437.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4...

Product Name

1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol

IUPAC Name

1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol

Molecular Formula

C16H12Cl2F2N2O6

Molecular Weight

437.2 g/mol

InChI

InChI=1S/C16H12Cl2F2N2O6/c17-9-5-11(19)7(3-13(9)21(25)26)15(23)1-2-16(24)8-4-14(22(27)28)10(18)6-12(8)20/h3-6,15-16,23-24H,1-2H2

InChI Key

CAXZNRBDCSSKBX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C(CCC(C2=CC(=C(C=C2F)Cl)[N+](=O)[O-])O)O

1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol is a synthetic organic compound notable for its complex structure, which includes two aromatic rings each substituted with chlorine, fluorine, and nitro groups. The compound features a butane-1,4-diol backbone that contributes to its distinctive chemical properties. Its molecular formula is C16H12Cl2F2N2O6C_{16}H_{12}Cl_2F_2N_2O_6, and it has a molecular weight of 408.18 g/mol. The compound is characterized by its potential applications in materials science and medicinal chemistry due to its unique functional groups and stereochemistry (1S,4S) .

  • Oxidation: The hydroxyl groups in the butane-1,4-diol moiety can undergo oxidation to form carbonyl compounds.
  • Nitration: The aromatic rings can be further nitrated under specific conditions to introduce additional nitro groups.
  • Halogenation: The presence of chlorine and fluorine allows for further halogenation reactions, which can modify the compound’s reactivity and biological activity .

The biological activity of 1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol is primarily linked to its interactions with various molecular targets in biological systems. The presence of nitro, chloro, and fluoro substituents enhances its potential binding affinity to enzymes or receptors, which may lead to inhibition or activation of specific biological pathways. This compound has been explored for its potential use in medicinal chemistry and may exhibit antimicrobial or anticancer properties .

The synthesis of 1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol typically involves several multi-step organic reactions:

  • Nitration: The starting aromatic compounds undergo nitration using concentrated nitric acid and sulfuric acid to introduce nitro groups.
  • Halogenation: Chlorine and fluorine atoms are added through halogenation reactions using reagents such as chlorine gas and fluorine-containing compounds.
  • Coupling Reaction: The substituted aromatic rings are coupled with a butane-1,4-diol backbone through a coupling reaction that may require catalysts to ensure the correct stereochemistry .

The compound has several potential applications:

  • Materials Science: It can be utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties.
  • Medicinal Chemistry: Its ability to interact with biological targets makes it a candidate for drug development.
  • Research: It serves as a useful research compound for studying new chemical processes and catalysis .

Studies on the interactions of 1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol with biological targets are crucial for understanding its mechanism of action. These studies often involve assessing the compound's binding affinity to enzymes or receptors and evaluating its effects on various cellular pathways. The unique combination of substituents affects both the reactivity and selectivity of the compound in biological systems .

Several compounds share structural similarities with 1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol. These include:

Compound NameStructureUnique Features
1,4-bis(4-chloro-2-fluorophenyl)butane-1,4-diolSimilar diol structureLacks nitro groups
1,4-bis(4-nitrophenyl)butane-1,4-diolSimilar diol structureLacks halogen substitutions
2-Fluoroaniline derivativesAromatic aminesDifferent functional group profile

Uniqueness

The uniqueness of 1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol lies in its specific combination of chloro, fluoro, and nitro groups along with its stereochemistry (1S,4S). This combination imparts enhanced reactivity and specificity towards biological targets compared to similar compounds that lack these substituents or have different arrangements .

XLogP3

3.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

436.0040478 g/mol

Monoisotopic Mass

436.0040478 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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